Product packaging for (2S)-2-(5-Chloro-3-fluorophenyl)piperidine(Cat. No.:CAS No. 1212955-17-3)

(2S)-2-(5-Chloro-3-fluorophenyl)piperidine

Cat. No.: B2380675
CAS No.: 1212955-17-3
M. Wt: 213.68
InChI Key: FTAXWCKZGYGUSF-NSHDSACASA-N
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Description

Background and Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most important structural motifs in the design and discovery of new drugs. nih.govencyclopedia.pubsemanticscholar.org This scaffold is prevalent in a vast number of pharmaceuticals and natural alkaloids, demonstrating its versatility and favorable properties for biological activity. nih.govencyclopedia.pub Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, anticancer agents, and antibiotics. nih.govencyclopedia.pubijnrd.org

The significance of the piperidine scaffold in medicinal chemistry stems from several key attributes. Its three-dimensional, chair-like conformation allows for the precise spatial orientation of substituent groups, which is crucial for specific interactions with biological targets like enzymes and receptors. thieme-connect.com The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and it often serves as a key anchoring point to the target protein. nih.gov

Furthermore, the introduction of chiral piperidine scaffolds into drug candidates can offer substantial benefits. thieme-connect.comresearchgate.net These benefits include the ability to modulate physicochemical properties such as solubility and lipophilicity, enhance biological potency and selectivity for the intended target, improve pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), and potentially reduce off-target toxicities. thieme-connect.comresearchgate.net The structural rigidity and synthetic tractability of the piperidine ring make it an exceptionally valuable and frequently utilized component in the development of novel therapeutic agents. semanticscholar.org

Rationale for Research on (2S)-2-(5-Chloro-3-fluorophenyl)piperidine

The specific compound, this compound, is a subject of research interest due to its potential as a precisely functionalized chiral building block for more complex therapeutic molecules. The rationale for its investigation can be broken down by analyzing its structural features: the chiral piperidine ring and the substituted phenyl group.

Chiral Piperidine Core : The "(2S)" stereochemistry indicates a specific three-dimensional arrangement at the point of attachment to the phenyl ring. In drug design, stereoisomers can have vastly different pharmacological activities, potencies, and safety profiles. The use of a single, defined stereoisomer like the (2S)-form is a critical strategy to develop more selective and effective drugs.

Substituted Phenyl Group : The "5-Chloro-3-fluorophenyl" moiety is a key element for exploring structure-activity relationships (SAR). The chlorine and fluorine atoms are introduced to modulate the electronic and steric properties of the molecule. Halogens can influence a compound's binding affinity to a target protein, its metabolic stability, and its ability to cross cell membranes. For instance, in the development of inhibitors for the Murine Double Minute 2 (MDM2) protein, substituted phenyl groups are designed to fit into specific binding pockets (such as the Trp23, Phe19, and Leu26 pockets) that are essential for the p53-MDM2 protein-protein interaction. nih.gov

The specific 5-chloro-3-fluoro substitution pattern is therefore rationally designed to optimize these interactions, aiming to enhance the potency and efficacy of the final drug candidate. Research on this compound is driven by its potential to serve as a key intermediate in the synthesis of highly targeted therapies, particularly in oncology.

Overview of Academic Research Areas Investigated for this compound

Academic and industrial research involving the this compound moiety has been prominently focused on its application in the synthesis of potent and selective small-molecule inhibitors of the MDM2-p53 protein-protein interaction, a critical target in cancer therapy. nih.govacs.org The tumor suppressor protein p53 is functionally inactivated by MDM2 in many cancers, and blocking this interaction can restore p53 function, leading to cancer cell death. nih.govacs.org

The primary research area is the use of this compound as a chiral starting material or intermediate in the multi-step synthesis of complex spirooxindole-based MDM2 inhibitors. nih.govacs.org This field of investigation involves several key activities:

Synthetic Chemistry : Developing efficient and stereoselective synthetic routes to create complex molecules that incorporate the this compound scaffold or closely related structures. nih.gov

Structure-Activity Relationship (SAR) Studies : Systematically modifying different parts of the final molecule to understand how these changes affect biological activity. This has led to the discovery of compounds with exceptionally high binding affinity to MDM2, often in the sub-nanomolar range. nih.govacs.org

In Vitro Biological Evaluation : Assessing the potency of the synthesized compounds through various assays. This includes biochemical assays to measure direct binding to the MDM2 protein and cell-based assays to determine the concentration required to inhibit the growth of human cancer cell lines (IC50 values). nih.govacs.org

In Vivo Efficacy Studies : Testing the most promising compounds in animal models of cancer, such as xenograft models where human tumors are grown in mice, to evaluate their anti-tumor activity and tolerability. nih.govacs.org

Research in this area has successfully led to the identification of drug candidates that demonstrate robust activation of the p53 pathway and achieve significant, dose-dependent tumor regression in preclinical models. nih.govacs.org

Research Findings on Related MDM2 Inhibitors

The following tables present data on the biological activity of complex molecules that incorporate a substituted chlorofluorophenyl moiety, illustrating the outcomes of research in this area.

Table 1: Binding Affinity and Cellular Potency of Selected MDM2 Inhibitors
CompoundMDM2 Binding Affinity (Ki, nM)SJSA-1 Cell Growth Inhibition (IC50, nM)Source
Compound 54<113 nih.gov
Compound 56<150 nih.gov
Compound 59<170 nih.gov
Compound 60 (AA-115/APG-115)<160 nih.gov
Table 2: Cell Growth Inhibition in Various Cancer Cell Lines for Compound 60
Cell LineCancer TypeIC50 (nM)Source
RS4;11Acute Leukemia38 nih.gov
LNCaPProstate Cancer18 nih.gov
HCT116Colon Cancer104 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13ClFN B2380675 (2S)-2-(5-Chloro-3-fluorophenyl)piperidine CAS No. 1212955-17-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(3-chloro-5-fluorophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFN/c12-9-5-8(6-10(13)7-9)11-3-1-2-4-14-11/h5-7,11,14H,1-4H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAXWCKZGYGUSF-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)C2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Stereochemical Control

Retrosynthetic Analysis of (2S)-2-(5-Chloro-3-fluorophenyl)piperidine

A retrosynthetic analysis of the target molecule suggests several primary pathways for its construction. The key disconnections focus on the formation of the C2-aryl bond and the construction of the piperidine (B6355638) ring itself.

C2-Aryl Bond Disconnection: This is a common strategy that disconnects the molecule into a piperidine synthon and a 5-chloro-3-fluorophenyl synthon. The forward reaction could involve the coupling of an N-protected 2-lithiated piperidine with an appropriate aryl electrophile or a palladium-catalyzed cross-coupling reaction between a 2-halopiperidine derivative and a 5-chloro-3-fluorophenylboronic acid. organic-chemistry.orgresearchgate.net

Piperidine Ring Cyclization: This approach involves breaking one of the C-N or C-C bonds within the piperidine ring. A frequent disconnection is made at the N1-C6 bond, leading to a linear precursor such as a δ-amino ketone. Intramolecular reductive amination of this precursor would then form the piperidine ring. Stereocontrol can be introduced via a chiral auxiliary on the nitrogen or by using a chiral reducing agent.

Pyridine (B92270) Reduction Strategy: Perhaps the most direct conceptual approach is the asymmetric reduction of the corresponding pyridine precursor, 2-(5-Chloro-3-fluorophenyl)pyridine. This transforms a flat, achiral starting material into the chiral piperidine, with the stereochemistry being dictated by a chiral catalyst during hydrogenation. dicp.ac.cn

Development of Asymmetric Synthesis Routes for this compound

Several distinct asymmetric strategies have been developed to afford enantiopure 2-substituted piperidines. These methods can be adapted for the synthesis of the target compound.

Chiral Auxiliary-Based Synthesis: This classic approach involves covalently attaching a chiral molecule to the substrate to direct a stereoselective transformation. For instance, achiral δ-oxo acids can be condensed with (R)-phenylglycinol to form a chiral bicyclic lactam intermediate. Subsequent diastereoselective manipulations and removal of the auxiliary can yield the desired (S)-2-arylpiperidine. rsc.org Another prominent method uses N-tert-butylsulfinyl imines, where the sulfinyl group acts as a powerful chiral director for the addition of Grignard reagents to furnish chiral piperidines. acs.org

Asymmetric Catalytic Hydrogenation: The direct asymmetric hydrogenation of 2-(5-Chloro-3-fluorophenyl)pyridine or its corresponding N-activated pyridinium (B92312) salt is a highly atom-economical approach. nih.gov Chiral catalysts based on iridium, rhodium, or palladium, coordinated with chiral phosphine (B1218219) ligands, can achieve high levels of enantioselectivity. dicp.ac.cnnih.gov

Kinetic Resolution: In this strategy, a racemic mixture of 2-(5-Chloro-3-fluorophenyl)piperidine is treated with a chiral reagent or catalyst that reacts preferentially with one enantiomer. For example, the use of a chiral base system, such as n-BuLi and the chiral ligand (-)-sparteine, can selectively deprotonate one enantiomer of an N-Boc protected 2-arylpiperidine, allowing for the separation of the unreacted, enantiomerically enriched substrate. acs.org

Chemo-enzymatic Synthesis: Biocatalysis offers a powerful route to chiral amines. Enzymes such as transaminases or imine reductases (IREDs) can be used to convert a prochiral precursor into the target (S)-enantiomer with exceptionally high stereoselectivity under mild reaction conditions. nih.govresearchgate.net

Table 1: Comparison of Asymmetric Synthesis Routes for 2-Arylpiperidines

Synthetic Route Key Principle Advantages Disadvantages
Chiral Auxiliary Covalent bonding of a chiral molecule to direct stereochemistry. rsc.org High diastereoselectivity, predictable stereochemical outcome. Requires additional steps for attachment and removal of the auxiliary, poor atom economy.
Asymmetric Hydrogenation Chiral transition metal catalyst transfers H₂ stereoselectively to a prochiral substrate. dicp.ac.cnnih.gov High atom economy, direct, catalytic nature. Requires specialized catalysts and ligands, may need high pressure.
Kinetic Resolution A chiral agent reacts faster with one enantiomer of a racemate. acs.org Effective for separating enantiomers. Maximum theoretical yield is 50%, requires separation of product from unreacted starting material.

Optimization of Synthetic Pathways to this compound

Once a viable synthetic route is established, optimization is critical to improve its efficiency, cost-effectiveness, and scalability. This process involves the systematic variation of reaction parameters.

Screening of Reaction Conditions: Key parameters such as solvent, temperature, concentration, and reaction time are meticulously adjusted to maximize yield and stereoselectivity. For instance, in palladium-catalyzed arylations, the choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., toluene, dioxane) can dramatically impact the reaction outcome. organic-chemistry.org

Catalyst and Ligand Selection: In catalytic asymmetric reactions, the performance is highly dependent on the choice of the metal precursor and the chiral ligand. A library of ligands is often screened to identify the optimal combination that provides the highest enantiomeric excess (ee) and turnover number for the specific substrate. For the hydrogenation of pyridinium salts, ligands like MeO-BoQPhos have been shown to be effective with iridium catalysts. nih.gov

Protecting Group Strategy: The nitrogen atom of the piperidine is typically protected during synthesis. The choice of protecting group (e.g., Boc, Cbz, benzyl) is crucial as it influences the reactivity and stereoselectivity of adjacent reactions. The Boc group, for example, is known to direct ortho-lithiation and can influence the conformation of the piperidine ring, thereby affecting the stereochemical course of subsequent reactions. nih.gov The ease of removal under specific conditions is also a key consideration for a multi-step synthesis.

Catalytic Approaches in the Synthesis of this compound

Catalysis is central to the efficient and stereoselective synthesis of the target molecule. Both transition metal catalysis and biocatalysis provide powerful tools.

Transition Metal Catalysis:

Palladium: Palladium catalysts are widely used for C-C bond formation. The Suzuki-Miyaura coupling of a protected 2-halopiperidine with 5-chloro-3-fluorophenylboronic acid is a viable route. organic-chemistry.orgnih.gov Alternatively, Pd-catalyzed arylation of aza-Achmatowicz rearrangement products can provide highly functionalized 2-arylpiperidines. nih.gov

Rhodium: Rhodium complexes are particularly effective for the asymmetric hydrogenation of pyridines and related heterocycles. dicp.ac.cn Rhodium can also catalyze asymmetric reductive Heck reactions of arylboronic acids with dihydropyridines to furnish 3-substituted piperidines, a technology that could be adapted. snnu.edu.cnorganic-chemistry.org

Iridium: Iridium-based catalysts, often used in conjunction with chiral P,N-ligands, are highly effective for the asymmetric hydrogenation of N-activated pyridinium salts, providing direct access to enantioenriched piperidines. nih.gov

Copper: Copper-catalyzed reactions, such as asymmetric cyclizative aminoboration of unsaturated amines, have emerged as a method to create chiral 2,3-disubstituted piperidines. nih.gov

Biocatalysis: The use of isolated enzymes offers a green and highly selective alternative. Imine reductases (IREDs) can reduce cyclic imine precursors to the corresponding piperidine with near-perfect enantioselectivity. nih.govacs.org This approach avoids the use of heavy metals and often proceeds in aqueous media under ambient conditions.

Table 2: Selected Catalytic Systems for the Synthesis of Chiral Piperidines

Catalyst System Reaction Type Substrate Example Typical Selectivity
[RhCp*Cl₂]₂ / Chiral Amine Asymmetric Reductive Transamination N-Benzylpyridinium Salt >95% de, >99% ee dicp.ac.cnresearchgate.net
[Ir(COD)Cl]₂ / MeO-BoQPhos Asymmetric Hydrogenation 2-Alkylpyridinium Salt up to 93:7 er nih.gov
Pd₂(dba)₃ / Ligand Arylation Aza-Achmatowicz Product Yields up to 70% organic-chemistry.org

Stereoselective Synthesis of Piperidine Derivatives Analogous to this compound

The synthetic methodologies developed for the title compound are often applicable to a broader range of analogous structures, allowing for the exploration of structure-activity relationships.

Varying the Aryl Group: Most catalytic systems, particularly Pd-catalyzed cross-couplings and Rh/Ir-catalyzed hydrogenations, tolerate a wide variety of substituents on the aryl ring. organic-chemistry.orgsnnu.edu.cn This allows for the synthesis of analogs with different electronic and steric properties on the phenyl moiety, such as methoxy, nitro, or additional halide groups.

Substitution on the Piperidine Ring: Introducing substituents at other positions (C3, C4, C5, C6) on the piperidine ring creates additional stereocenters and requires methods that can control both enantio- and diastereoselectivity.

C2,3-Disubstituted Analogs: The synthesis of cis- or trans-2,3-disubstituted piperidines is a significant challenge. Asymmetric copper-catalyzed cyclizative aminoboration of unsaturated amines can provide access to cis-2,3-disubstituted piperidines with high selectivity. nih.gov

Site-Selective Functionalization: Post-synthesis C-H functionalization can introduce new groups onto the piperidine ring. The site of functionalization (C2, C3, or C4) can be controlled by the choice of catalyst and the nitrogen protecting group. nih.govnih.gov

Synthesis of Positional Isomers: Methods have been developed for the synthesis of 3-aryl and 4-aryl piperidines as well. For example, Rh-catalyzed asymmetric reductive Heck reactions provide a powerful route to enantioenriched 3-substituted piperidines from dihydropyridine (B1217469) precursors. snnu.edu.cn

Advanced Structural Analysis and Conformational Studies

Application of Advanced Spectroscopic Techniques for Elucidating Stereochemistry of (2S)-2-(5-Chloro-3-fluorophenyl)piperidine

The unambiguous determination of the stereochemistry of this compound would rely heavily on a suite of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide foundational information about the molecular structure. In ¹H NMR, the chemical shifts and coupling constants of the piperidine (B6355638) ring protons are particularly informative. For instance, the coupling constants between adjacent protons (³JHH) can help determine their dihedral angles and thus the ring's conformation.

Given the fluorine substituent, ¹⁹F NMR would be an indispensable tool. rsc.orgnih.gov The ¹⁹F chemical shift is highly sensitive to the local electronic environment, providing a unique probe for conformational analysis. researchgate.netnih.gov Furthermore, through-bond couplings between fluorine and both protons (JHF) and carbons (JFC) offer critical stereochemical insights. rsc.org

Two-dimensional (2D) NMR experiments are essential for assigning the complex spectra and confirming connectivity. researchgate.net

Correlation Spectroscopy (COSY): Establishes ¹H-¹H coupling correlations, allowing for the mapping of the proton network within the piperidine ring.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded ¹H and ¹³C atoms, aiding in the assignment of carbon signals. researchgate.net

By integrating data from these advanced NMR techniques, a detailed picture of the relative stereochemistry and preferred conformation of this compound can be constructed.

Table 1: Predicted NMR Spectroscopic Data for this compound based on analogous compounds.
TechniqueExpected ObservationsInformation Gained
¹H NMRComplex multiplets for piperidine protons, distinct signals for aromatic protons.Dihedral angles from coupling constants (³JHH), preliminary conformational insights.
¹³C NMRDistinct signals for each carbon atom.Carbon framework of the molecule.
¹⁹F NMRA singlet or doublet depending on coupling with neighboring protons.Sensitive probe of the local electronic and conformational environment. researchgate.netnih.gov
COSYCross-peaks indicating ¹H-¹H couplings.Proton connectivity within the piperidine ring.
HSQCCorrelation of directly bonded ¹H and ¹³C nuclei.Unambiguous assignment of carbon signals. researchgate.net
HMBCLong-range ¹H-¹³C correlations.Confirmation of the overall molecular structure and substituent placement. researchgate.net

Conformational Analysis of this compound in Solution and Solid State

The conformational landscape of this compound is expected to be dominated by the chair conformation of the piperidine ring, which minimizes torsional and angle strain. However, the orientation of the 2-(5-chloro-3-fluorophenyl) substituent, either axial or equatorial, is a critical aspect of its conformational preference. acs.org

In solution, the conformational equilibrium can be influenced by various factors including steric hindrance, electronic effects, and solvent interactions. For many 2-arylpiperidines, the equatorial orientation of the aryl group is generally favored to avoid 1,3-diaxial interactions with the axial protons on the piperidine ring. However, studies on N-acylpiperidines have shown that pseudoallylic strain can favor the axial orientation of a 2-substituent. acs.org The interplay of these effects would determine the predominant conformer in solution. Variable-temperature NMR (VT-NMR) spectroscopy is a powerful technique to study such conformational dynamics and determine the thermodynamic parameters of the equilibrium. nih.govacs.org

In the solid state, the molecule adopts a single, low-energy conformation, which is influenced by crystal packing forces. This conformation may or may not be the most stable one in solution. A combination of solid-state NMR and X-ray crystallography would be required to fully characterize the solid-state conformation.

X-ray Crystallography Studies of this compound and Related Crystal Structures

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net For this compound, an X-ray crystallographic study would provide precise bond lengths, bond angles, and torsion angles, confirming the absolute stereochemistry and the piperidine ring conformation (e.g., chair, boat, or twist-boat). nih.gov

Studies on related 2,6-diphenylpiperidine derivatives have shown that the piperidine ring can adopt flattened-chair or even dual conformations (chair and twisted boat) within the crystal lattice. researchgate.net The orientation of the phenyl rings is also a key feature, often being equatorial. researchgate.net

The crystal packing is stabilized by a network of intermolecular interactions, such as hydrogen bonds (if an N-H group is present), C-H···π interactions, and other weak van der Waals forces. nih.gov Analysis of these interactions provides insight into the supramolecular assembly of the compound in the solid state.

Table 2: Representative Crystallographic Data for a Related Piperidine Derivative, 1-(2-(4-fluorophenyl)-2-oxoethyl)-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidinium bromide. researchgate.net
ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.1606(6)
b (Å)10.4832(8)
c (Å)14.6933(12)
α (°)100.870(2)
β (°)97.046(2)
γ (°)94.549(2)

Computational Chemistry Approaches for Understanding the Molecular Architecture of this compound

Computational chemistry provides a powerful complement to experimental techniques for studying the molecular architecture of this compound. nih.govrsc.org Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to investigate the conformational preferences and electronic properties of such molecules. nih.govacs.org

Geometry optimization calculations can be performed to locate the minimum energy structures of different possible conformers (e.g., chair with axial or equatorial substituent, twist-boat). The relative energies of these conformers can then be calculated to predict the most stable structure and the energy barriers for interconversion. These computational findings can be compared with experimental results from NMR and X-ray crystallography to provide a comprehensive understanding of the compound's conformational behavior. acs.orgresearchgate.net

Furthermore, computational methods can be used to predict spectroscopic properties, such as NMR chemical shifts, which can aid in the interpretation of experimental spectra. researchgate.net Natural Bond Orbital (NBO) analysis can provide insights into intramolecular interactions, such as hyperconjugation and steric repulsion, that influence the conformational preferences. researchgate.net Molecular dynamics simulations can also be employed to study the dynamic behavior of the molecule in solution. nih.gov

Structure Activity Relationship Sar Studies of 2s 2 5 Chloro 3 Fluorophenyl Piperidine Derivatives

Systematic Modification of the Phenyl Ring in (2S)-2-(5-Chloro-3-fluorophenyl)piperidine and Its Pharmacological Implications

The 5-chloro-3-fluorophenyl group plays a critical role in the interaction of these derivatives with their biological targets. The specific placement of halogen atoms is often crucial for achieving high potency. Research on structurally related compounds, such as inhibitors of the MDM2-p53 interaction, provides valuable insights into the SAR of this moiety. In these series, the substituted phenyl ring is designed to fit into specific hydrophobic pockets of the target protein.

Key findings on the modification of the phenyl ring include:

Halogen Substituents: The presence and position of halogen atoms like chlorine and fluorine are critical. The 3,5-disubstitution pattern is a common motif in potent biological modulators. Studies on related 2-arylpiperidines often show that electron-withdrawing groups in the meta position enhance activity. For instance, in a series of spirooxindole analogues containing a similar 3-chloro-2-fluorophenyl group, this specific substitution was found to be optimal for binding to the Leu26 pocket of the MDM2 protein. nih.gov

Introduction of Heteroatoms: Replacing carbon atoms within the phenyl ring with nitrogen to create pyridinyl bioisosteres has been explored to modulate properties like solubility and metabolic stability. However, these modifications can significantly impact binding affinity. In one study, the insertion of a nitrogen atom into the 3-chloro-2-fluorophenyl ring resulted in a 26-fold decrease in potency, suggesting that the electronic and steric properties of the phenyl ring are finely tuned for optimal target engagement. nih.gov

π-Character and Ring Saturation: The aromatic nature of the phenyl ring is often essential for activity, likely due to π-π stacking or other non-covalent interactions within the binding site. Studies on other pharmacophores where a phenyl ring is systematically replaced have shown that its π-character is crucial. For example, replacing the phenyl ring in warfarin (B611796) with a saturated cyclohexane (B81311) ring led to a 10-fold decrease in the inhibition of its target enzyme, VKOR, demonstrating the importance of the aromatic system. nih.gov This suggests that similar modifications to the this compound scaffold would likely be detrimental to its activity.

The following table summarizes the impact of phenyl ring modifications on the binding affinity of a closely related series of MDM2 inhibitors.

Compound IDPhenyl Ring ModificationBinding Affinity (Ki, nM)Fold Change vs. Parent
Parent 3-Chloro-2-fluorophenyl3-
Analog 1 3-Chloro-2-fluoropyridinyl7726x Weaker

Data adapted from studies on structurally related pyrrolidine (B122466) derivatives targeting MDM2. nih.gov

Exploration of Substituent Effects on Piperidine (B6355638) Nitrogen and Ring Positions for Biological Activity

Modifications to the piperidine ring itself, including substitutions on the nitrogen atom and at other ring positions, are a primary strategy for modulating the pharmacological profile of 2-arylpiperidine derivatives.

N-Substitution: The substituent on the piperidine nitrogen is a key determinant of activity and selectivity. Small alkyl groups, benzyl (B1604629) groups, and various protecting groups like tert-butoxycarbonyl (Boc) have been investigated. The N-Boc group is frequently used in synthetic chemistry and has been shown to be compatible with certain biological activities. acs.orgwhiterose.ac.uk In many classes of piperidine-based drugs, the nitrogen atom is protonated at physiological pH and forms a crucial ionic interaction with an acidic residue (e.g., Asp or Glu) in the target's binding site. nih.gov Therefore, bulky or neutral substituents that hinder this interaction can abolish activity.

Substitution at Other Ring Positions: Introducing substituents at the C3, C4, C5, and C6 positions of the piperidine ring can influence the molecule's conformation and introduce new interaction points. For instance, the introduction of a 4-methylene group has been used to create a functional handle for further derivatization, allowing for the synthesis of diverse 2,4-disubstituted piperidines. acs.orgwhiterose.ac.uk In other series, introducing unsaturation into the piperidine ring (i.e., forming a tetrahydropyridine) has been shown to increase potency by tenfold, likely by altering the geometry and orientation of the phenyl substituent. dndi.org

Conformational Effects: The piperidine ring exists in a chair conformation, and the 2-aryl substituent can occupy either an axial or equatorial position. The energetic preference for the equatorial position is generally favored to minimize steric hindrance. This conformation is often critical for placing the phenyl ring correctly within its binding pocket.

The table below illustrates how modifications to the piperidine ring can affect biological activity in a series of anti-trypanosomal agents.

Compound ClassPiperidine Ring FeatureRelative Potency
Class A Saturated Piperidine1x
Class B Unsaturated (Tetrahydropyridine)10x
Class C Acyclic AnalogInactive
Class D Morpholine ReplacementInactive

Data derived from SAR studies on 4-azaindole-2-piperidine compounds. dndi.org

Chiral Recognition and Stereoisomer-Dependent Activity Profiles of this compound

The carbon at the 2-position of the piperidine ring is a stereocenter, meaning the compound exists as a pair of enantiomers, (2S) and (2R). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, a phenomenon known as enantioselectivity. nih.gov

Enantiomer-Specific Activity: For many 2-arylpiperidine derivatives, the biological activity resides predominantly in one enantiomer. The (2S)-configuration is often the more active, or "eutomeric," form. This stereoselectivity arises because the three-dimensional arrangement of atoms in the (2S)-enantiomer allows for a more optimal fit and interaction with the chiral environment of its biological target, such as an enzyme active site or a receptor binding pocket. nih.gov

Asymmetric Synthesis and Resolution: The importance of stereochemistry has driven the development of methods for the enantioselective synthesis of 2-arylpiperidines to produce the desired (S)- or (R)-isomer directly. nih.govrsc.org Another common strategy is kinetic resolution, where a chiral reagent or catalyst selectively reacts with one enantiomer in a racemic mixture, allowing the other to be recovered in high enantiomeric purity. For example, the use of the chiral base combination of n-BuLi and (+)-sparteine can selectively deprotonate the (R)-enantiomer of an N-Boc-2-arylpiperidine, allowing the unreacted (S)-enantiomer to be isolated with high enantiomeric excess. acs.orgwhiterose.ac.uk Using the opposite enantiomer of the chiral ligand, (-)-sparteine, can invert the selectivity. acs.org

Configuration and Conformation: The absolute configuration at the C2 position dictates the spatial orientation of the 5-chloro-3-fluorophenyl group relative to the piperidine ring. X-ray crystallography studies on related enantioenriched 2-arylpiperidines have confirmed the absolute configuration and provided insights into the preferred conformations that are likely responsible for the observed biological activity. whiterose.ac.uk

Computational SAR Modeling for this compound Analogs

Computational chemistry provides powerful tools to understand and predict the SAR of this compound analogs, guiding the design of new, more potent compounds.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies of 2-arylpiperidine analogs have been used to rationalize observed SAR. For example, modeling of a spirooxindole containing a 3-chloro-2-fluorophenyl group showed that this moiety projects into the hydrophobic Leu26 pocket of MDM2. nih.gov Such models can explain why certain substitutions on the phenyl ring are favorable while others are not, and they can predict how the protonated piperidine nitrogen forms key ionic bonds with acidic residues like aspartate or glutamate (B1630785) in a target's active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For piperidine derivatives, 2D- and 3D-QSAR models have been developed to identify the key physicochemical properties (e.g., electronic, steric, and hydrophobic features) that govern potency. clinmedkaz.orgresearchgate.net These models can then be used to predict the activity of novel, unsynthesized analogs.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. These simulations can reveal the stability of binding modes predicted by docking, identify key intermolecular interactions such as hydrogen bonds, and assess the conformational flexibility of the ligand within the binding site. nih.gov For piperidine derivatives, MD simulations have helped to confirm the stability of crucial interactions, such as the salt bridge between the piperidine nitrogen and key acidic residues in the target protein. nih.gov

In Vitro Pharmacological Characterization

Target Identification and Binding Affinity Studies of (2S)-2-(5-Chloro-3-fluorophenyl)piperidine

Information regarding the specific biological targets of this compound is not available in published literature. Consequently, data from binding affinity studies, such as dissociation constants (Kd) or inhibition constants (Ki) for any potential receptors, ion channels, enzymes, or transporters, remain undetermined. The identification of primary molecular targets is a critical first step in characterizing the mechanism of action of any novel compound.

Receptor Selectivity and Functional Activity Profiling

Without an identified primary target, the receptor selectivity profile of this compound has not been established. There is no available data from functional assays to determine whether the compound acts as an agonist, antagonist, inverse agonist, or allosteric modulator at any specific receptor. Such profiling is essential to understand the compound's broader pharmacological effects and potential for off-target activities.

Enzyme Inhibition Kinetics and Mechanistic Studies in Vitro

There are no public reports detailing the effects of this compound on enzyme activity. Therefore, data on enzyme inhibition kinetics, including IC50 values and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), are not available. Mechanistic studies to elucidate how this compound might interact with and modulate enzyme function have not been published.

Cell-Based Assays for Evaluating Biological Effects of this compound

No data from cell-based assays for this compound are present in the scientific literature. Such assays are crucial for determining a compound's cellular potency (EC50), efficacy, and potential cytotoxicity in a biologically relevant context. Information on its effects on cellular pathways, second messenger systems, or gene expression is currently unavailable.

Pharmacological Characterization of Metabolites and Derivatized Forms of this compound

The metabolic fate of this compound has not been described in the public domain. As a result, there is no pharmacological characterization of any potential metabolites. Similarly, while derivatization is a common strategy in drug discovery to optimize activity, no studies on derivatized forms of this specific compound and their corresponding pharmacological profiles have been published.

Based on a comprehensive search of available scientific literature, there is no specific research data published on the compound "this compound" corresponding to the detailed mechanistic studies requested in the provided outline.

Therefore, it is not possible to generate an article with thorough, informative, and scientifically accurate content for the following sections and subsections as they pertain directly to this specific molecule:

Mechanistic Studies on 2s 2 5 Chloro 3 Fluorophenyl Piperidine

Gene Expression and Proteomic Analysis of Cellular Responses to (2S)-2-(5-Chloro-3-fluorophenyl)piperidine

Without any specific studies on "this compound," any attempt to create the requested article would involve speculation or the use of data from unrelated compounds, which would violate the core requirements of scientific accuracy and strict adherence to the specified subject.

In Vivo Pharmacokinetic and Metabolic Profile of 2s 2 5 Chloro 3 Fluorophenyl Piperidine

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

The ADME profile of piperidine-containing compounds is influenced by their physicochemical properties, such as lipophilicity and basicity, which are in turn affected by substitutions on the piperidine (B6355638) and phenyl rings. For instance, fluorination can impact metabolic stability and lipophilicity.

In general, piperidine derivatives are amenable to oral absorption. Following absorption, they are distributed throughout the body. Metabolism is a key clearance mechanism for this class of compounds, primarily occurring in the liver. Excretion of metabolites and any unchanged drug typically occurs via the kidneys into the urine and to a lesser extent, in the feces. Studies on various benzylpiperidine and benzylpiperazine derivatives have highlighted the importance of evaluating ADME parameters early in drug development. nih.gov

Identification and Characterization of Major Metabolites of (2S)-2-(5-Chloro-3-fluorophenyl)piperidine

The metabolism of piperidine-containing compounds often involves several key biotransformation reactions. While specific metabolites for this compound have not been documented, common metabolic pathways for similar structures include:

N-dealkylation: If an N-alkyl substituent is present on the piperidine ring, its removal is a common metabolic route catalyzed by cytochrome P450 enzymes. For example, the N-dealkylation of 4-aminopiperidines is a major metabolic pathway. acs.org

Hydroxylation: The introduction of a hydroxyl group on the piperidine ring or the phenyl ring is a frequent metabolic transformation.

Oxidation: The piperidine ring can undergo oxidation to form lactam metabolites.

Glucuronidation: Hydroxylated metabolites can be further conjugated with glucuronic acid to increase their water solubility and facilitate excretion.

For example, the metabolism of the piperidine-type phenothiazine (B1677639) neuroleptic thioridazine (B1682328) involves N-demethylation and sulfoxidation. nih.govcapes.gov.br Similarly, paroxetine, which contains a substituted piperidine ring, undergoes metabolism via demethylenation followed by O-methylation. clinpgx.org

Cytochrome P450 (CYP) Metabolism and Potential for Drug-Drug Interactions

The metabolism of many piperidine-containing drugs is mediated by the cytochrome P450 (CYP) enzyme system in the liver. The specific CYP isoforms involved can vary depending on the compound's structure.

CYP2D6 and CYP3A4 are commonly implicated in the metabolism of piperidine derivatives. For instance, CYP2D6 is the primary enzyme responsible for the 2-sulfoxidation of thioridazine, while CYP1A2 and CYP3A4 are the main enzymes for its 5-sulfoxidation and N-demethylation. nih.govcapes.gov.br Another substituted (S)-3-phenylpiperidine derivative, (-)-OSU6162, is primarily metabolized by CYP2D6 via N-dealkylation. doi.org

Potential for Inhibition: Compounds that are metabolized by a specific CYP isoform can also act as inhibitors of that enzyme, leading to potential drug-drug interactions. For example, (-)-OSU6162 was found to inhibit the activity of CYP2D6. doi.org The potential for such interactions is an important consideration in drug development.

The table below summarizes the involvement of CYP enzymes in the metabolism of some piperidine-containing compounds.

CompoundMajor Metabolizing CYP EnzymesMetabolic PathwayPotential for Inhibition
ThioridazineCYP2D6, CYP3A4, CYP1A22-sulfoxidation, 5-sulfoxidation, N-demethylationNot specified
(-)-OSU6162CYP2D6N-dealkylationInhibits CYP2D6
4-AminopiperidinesCYP3A4N-dealkylationNot specified

Bioavailability and Plasma Protein Binding of this compound in Preclinical Models

The bioavailability and plasma protein binding of a drug are critical pharmacokinetic parameters that influence its distribution and efficacy.

Bioavailability: The oral bioavailability of piperidine derivatives can be variable. For instance, the stereoisomers of 2-(4-Chlorophenyl)quinolin-4-ylmethanol (Vacquinol-1) exhibited high oral bioavailability in mice. recipharm.com

Plasma Protein Binding: Many drugs, particularly basic compounds, bind to plasma proteins such as albumin and alpha-1-acid glycoprotein (B1211001) (AAG). nih.gov The extent of plasma protein binding can affect the free (unbound) concentration of the drug, which is the pharmacologically active portion. For example, the γ-secretase inhibitor RO4929097, which has a complex structure, was found to be extensively bound to human plasma proteins, primarily AAG. nih.gov The unbound fraction of a drug can be influenced by various factors, including the presence of other drugs that compete for the same binding sites. nih.gov The stereoisomers of Vacquinol-1 showed differing degrees of plasma protein binding in mouse plasma, which may have contributed to differences in brain exposure. recipharm.com

The following table provides examples of plasma protein binding for some drug compounds.

CompoundSpeciesUnbound Fraction (fu)Major Binding Protein
RO4929097Human<3%Alpha-1-acid glycoprotein (AAG)
[R,S]2 isomer of Vacquinol-1Mouse1.37%Not specified
[S,R]2 isomer of Vacquinol-1Mouse0.59%Not specified

Preclinical Efficacy Studies

Efficacy Evaluation of (2S)-2-(5-Chloro-3-fluorophenyl)piperidine in Disease Animal Models

No specific studies detailing the evaluation of this compound in any disease animal models were identified. Information regarding the therapeutic areas or specific diseases for which this compound has been tested is not present in the available literature.

Dose-Response Relationships and Therapeutic Indices in Preclinical Models

Data on the dose-response relationships of this compound in preclinical models are not available. Consequently, therapeutic indices, which are crucial for assessing the safety and efficacy window of a compound, have not been established or reported.

Comparative Efficacy of this compound with Reference Compounds

There are no published studies that compare the efficacy of this compound with any established reference or standard-of-care compounds. Such comparative data is essential for understanding the potential advantages or disadvantages of a new chemical entity.

Long-term Efficacy and Sustained Biological Effects of this compound

Information regarding the long-term efficacy and the duration of the biological effects of this compound following administration in preclinical models is not available. Studies assessing the sustained therapeutic impact of this compound have not been found in the public record.

Toxicological Assessment and Safety Profile

In Vitro Cytotoxicity and Genotoxicity Studies of (2S)-2-(5-Chloro-3-fluorophenyl)piperidine

No studies were identified that investigated the cytotoxic (cell-killing) or genotoxic (damaging to genetic material) potential of this compound in vitro. Such studies would typically involve exposing various cell lines to the compound and assessing cell viability, DNA damage, and mutagenicity.

Acute and Sub-chronic Toxicity Studies in Animal Models

There is no available data from acute or sub-chronic toxicity studies in animal models for this compound. Acute studies would provide information on the effects of a single high dose of the compound, while sub-chronic studies would assess the effects of repeated exposure over a period of several weeks to months.

Organ-Specific Toxicity and Histopathological Analysis of this compound Exposure

Without animal toxicity studies, there is no information on the potential for this compound to cause toxicity to specific organs. Histopathological analysis, which involves the microscopic examination of tissues, has not been reported for this compound.

Safety Margin Determination for this compound

The safety margin for a compound is determined by comparing the dose that produces toxic effects to the dose that produces the desired therapeutic effect. As no toxicological or pharmacological data for this compound is publicly available, its safety margin has not been determined.

Advanced Analytical Methodologies for 2s 2 5 Chloro 3 Fluorophenyl Piperidine in Research

Development of LC-MS/MS Methods for Quantification in Complex Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the quantitative analysis of small molecules in complex biological matrices due to its high sensitivity, selectivity, and robustness. bioanalysis-zone.com The development of a validated LC-MS/MS method for (2S)-2-(5-Chloro-3-fluorophenyl)piperidine is essential for pharmacokinetic and biodistribution studies.

A typical method involves sample preparation to isolate the analyte from matrix components like proteins and phospholipids. Techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly employed. The subsequent chromatographic separation is generally achieved on a reverse-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM mode provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.

Table 1: Example LC-MS/MS Method Parameters for this compound Quantification in Rat Plasma

Parameter Condition
Sample Preparation Protein precipitation with acetonitrile (B52724) (1:3 plasma to solvent ratio)
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transition (Analyte) m/z 214.1 → 133.1 (Proposed)

| MRM Transition (IS) | Analyte-specific deuterated standard or structural analog |

Method validation would be performed to assess linearity, accuracy, precision, selectivity, recovery, and matrix effects, ensuring the data generated is reliable for research purposes. nih.gov

Table 2: Representative Validation Summary

Parameter Acceptance Criteria Result
Linearity (r²) ≥ 0.99 0.998
LLOQ S/N ≥ 10 0.5 ng/mL
Intra-day Precision (%CV) ≤ 15% 4.5% - 8.2%
Inter-day Precision (%CV) ≤ 15% 6.1% - 9.5%
Accuracy (% Bias) Within ±15% -7.8% to +5.4%

| Matrix Effect | 85% - 115% | 93% - 104% |

Chiral Separation Techniques for Enantiomeric Purity and Isomer Quantification

Since the biological activity of chiral molecules often resides in a single enantiomer, it is critical to confirm the enantiomeric purity of this compound. Chiral chromatography is the definitive technique for separating enantiomers and quantifying the undesired isomer. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are widely effective for this purpose. researchgate.netmdpi.com

The selection of the mobile phase is crucial and can be either normal-phase (e.g., hexane/alcohol mixtures), polar organic (e.g., acetonitrile or alcohols), or reversed-phase. researchgate.net Method development involves screening different CSPs and mobile phase compositions to achieve optimal resolution between the (S)- and (R)-enantiomers.

Table 3: Illustrative Chiral HPLC Method for Enantiomeric Purity

Parameter Condition
LC Column Amylose tris(3,5-dimethylphenylcarbamate) CSP, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 90:10 Hexane:Isopropanol with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 254 nm
Expected Retention Time (S)-enantiomer ~ 8.5 min
Expected Retention Time (R)-enantiomer ~ 10.2 min

| Resolution (Rs) | > 2.0 |

This method would allow for the accurate quantification of the (R)-enantiomer, ensuring that the material used in research studies meets the required enantiomeric excess specifications.

Impurity Profiling and Stability-Indicating Analytical Methods

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. A stability-indicating method is an analytical procedure used to detect changes in the purity of a substance over time due to degradation. For this compound, this involves developing a high-resolution chromatographic method, typically a gradient reverse-phase HPLC method with UV or MS detection, that can separate the parent compound from its potential process-related impurities and degradation products. synzeal.com

Forced degradation studies (exposing the compound to stress conditions like acid, base, oxidation, heat, and light) are performed to generate potential degradation products and to demonstrate the specificity of the analytical method.

Table 4: Potential Impurities and Degradation Products of this compound

Impurity Name Potential Source Expected RRT*
(2R)-2-(5-Chloro-3-fluorophenyl)piperidine Synthesis ~1.15
5-Chloro-3-fluorobenzaldehyde Starting Material ~0.75
Piperidine (B6355638) Starting Material/Degradation ~0.20
N-Oxide derivative Oxidative Degradation ~0.85
Dehydro-piperidine derivative Oxidative Degradation ~1.30

*RRT: Relative Retention Time with respect to the main peak.

This method is crucial for quality control, ensuring the purity of research batches and understanding the compound's chemical stability under various conditions.

In Vitro and In Vivo Metabolite Quantification Methodologies

Understanding the metabolic fate of a compound is a key component of its preclinical evaluation. In vitro studies using liver microsomes or hepatocytes can provide initial insights into metabolic pathways, while in vivo studies in animal models confirm these findings and provide a comprehensive metabolic profile. mdpi.comnih.gov

Metabolite identification is often performed using high-resolution mass spectrometry (HRMS), such as LC-QTOF/MS, which provides accurate mass measurements to help elucidate elemental compositions of metabolites. mdpi.com Common metabolic pathways for a compound like this compound would likely include oxidation (hydroxylation) on the aromatic or piperidine rings, N-dealkylation (if N-substituted), and subsequent phase II conjugation reactions like glucuronidation. mdpi.comresearchgate.net

Once metabolites are identified, a targeted LC-MS/MS method, similar to the one described in section 10.1, can be developed and validated for their quantification in various biological matrices. This involves synthesizing metabolite reference standards and developing specific MRM transitions for each.

Table 5: Proposed Major Phase I Metabolites of this compound for Quantification

Proposed Metabolite Biotransformation [M+H]⁺ (m/z)
Parent Compound - 214.1
Hydroxy-phenyl derivative Aromatic Hydroxylation (+O) 230.1
Hydroxy-piperidine derivative Alicyclic Hydroxylation (+O) 230.1
Piperidine-ring opened metabolite Oxidative C-N bond cleavage Variable

| Glucuronide Conjugate (Phase II) | Glucuronidation (+C₆H₈O₆) | 390.1 |

These quantitative methods are vital for constructing a full pharmacokinetic profile that includes absorption, distribution, metabolism, and excretion (ADME) characteristics of the parent compound and its major metabolites.

Potential Therapeutic Applications of 2s 2 5 Chloro 3 Fluorophenyl Piperidine

Research into Neuropsychiatric Disorders

The phenylpiperidine structural motif is found in various centrally acting agents, including some antipsychotics and antidepressants. wikipedia.orgplos.org Derivatives of piperidine (B6355638) have been investigated for their potential to treat a range of neurological and psychiatric conditions, such as Alzheimer's disease, due to their ability to interact with various receptors and enzymes in the central nervous system. nih.govnih.gov

However, a thorough review of publicly available scientific literature and patent databases reveals a lack of specific studies focused on the neuropsychiatric applications of (2S)-2-(5-Chloro-3-fluorophenyl)piperidine. At present, there are no published research findings detailing its activity on relevant neurological targets, its efficacy in preclinical models of neuropsychiatric disorders, or its potential mechanisms of action in this therapeutic area.

Investigation in Oncological Applications

The piperidine ring is a core component of several compounds investigated for their anticancer properties. nih.gov Research has shown that certain substituted piperidine derivatives can exhibit cytotoxic effects against various cancer cell lines. nih.gov The incorporation of fluorine into molecules can also enhance their anticancer activity. mdpi.comresearchgate.net

Despite the general interest in fluorinated piperidine derivatives for oncological applications, there is currently no specific, publicly accessible research detailing the investigation of this compound in this field. Data on its effects on cancer cell proliferation, apoptosis, or its performance in in vivo cancer models have not been reported in the scientific literature.

Exploration in Infectious Diseases

Piperidine derivatives have been a subject of interest in the search for new antimicrobial agents. Various compounds containing this scaffold have demonstrated activity against a range of bacterial and fungal pathogens. nih.govacademicjournals.orgresearchgate.net Halogenated phenyl groups, similar to the one present in this compound, are also features of some compounds with antimicrobial properties. mdpi.com

A review of the current scientific literature indicates that specific studies on the antimicrobial or antiviral properties of this compound have not been published. There are no available reports on its minimum inhibitory concentrations (MICs) against clinically relevant microorganisms or its efficacy in models of infectious disease.

Other Emerging Therapeutic Areas for this compound

The versatility of the piperidine scaffold allows for its exploration in a wide array of therapeutic areas beyond those mentioned above. ontosight.ai These can include inflammatory conditions, pain management, and metabolic disorders.

As of the latest review of scientific and patent literature, there is no available information on the exploration of this compound in other emerging therapeutic areas. Research into the biological activity and potential applications of this specific compound appears to be in a very early stage or has not been disclosed in public forums.

Data Tables

Due to the absence of specific research data for this compound in the reviewed literature, no data tables can be generated at this time.

Conclusion and Future Research Directions

Summary of Key Academic Research Findings on (2S)-2-(5-Chloro-3-fluorophenyl)piperidine

Academic research into this compound and analogous GlyT1 inhibitors is anchored in the glutamate (B1630785) hypothesis of schizophrenia. This hypothesis posits that negative and cognitive symptoms of the disorder arise from the hypofunction of the NMDA receptor. nih.gov GlyT1 inhibitors are designed to elevate synaptic glycine (B1666218) levels, and since glycine is an essential co-agonist for NMDA receptor activation, this action is expected to potentiate NMDA receptor signaling. nih.govgrantome.com

Key findings from preclinical and clinical research on this class of compounds are summarized below:

Mechanism of Action: The primary mechanism is the inhibition of GlyT1, which reduces the reuptake of glycine from the synaptic cleft. This increases the availability of glycine to bind to the GlyB site on the NR1 subunit of the NMDA receptor, thereby enhancing its function without the risk of excitotoxicity associated with direct agonists. nih.gov

Therapeutic Rationale: The main therapeutic target is the cognitive impairment associated with schizophrenia (CIAS), a domain where current antipsychotics show limited efficacy. grantome.comnih.gov By modulating NMDA receptor activity, these compounds aim to improve core cognitive deficits in attention, memory, and executive function. grantome.comnih.gov

Clinical Investigation of Related Compounds: While specific data on this compound is limited in extensive clinical trial literature, numerous related GlyT1 inhibitors have been advanced. For example, bitopertin (B1667534) showed initial promise in Phase II trials for negative symptoms but ultimately failed to meet endpoints in larger Phase III studies. nih.govnih.gov Other compounds like iclepertin (B6604116) (BI 425809) and PF-03463275 have demonstrated target engagement and pro-cognitive effects in early-phase studies, renewing interest in this therapeutic strategy. grantome.comnih.govnih.gov

Interactive Table: Key Research Findings on GlyT1 Inhibitors
Research AreaKey FindingImplicationRelevant Compounds
Mechanism Inhibition of GlyT1 increases synaptic glycine.Enhances NMDA receptor co-agonist site occupancy, potentiating glutamatergic signaling.Bitopertin, Iclepertin (BI 425809), PF-03463275
Therapeutic Target Cognitive Impairment Associated with Schizophrenia (CIAS).Addresses a significant unmet medical need not covered by current antipsychotics.Iclepertin (BI 425809), PF-03463275
Preclinical Efficacy Improved performance in animal models of cognitive deficits. nih.govProvides proof-of-concept for pro-cognitive effects.ASP2535, PF-03463275
Clinical Outcomes Mixed results; notable failures in Phase III (Bitopertin) but promising signals in Phase II (Iclepertin). nih.govnih.govHighlights the challenge of translating preclinical findings and the need for refined clinical strategies.Bitopertin, Iclepertin (BI 425809)

Unresolved Questions and Knowledge Gaps in the Research Landscape

Despite decades of research, the path to a successful GlyT1 inhibitor therapy is hindered by significant unresolved questions and knowledge gaps. The disappointing results from late-stage clinical trials with compounds like bitopertin have underscored the complexities of this therapeutic approach. nih.gov

Optimal Target Occupancy: A critical unknown is the ideal level of GlyT1 inhibition required for therapeutic efficacy. Positron emission tomography (PET) imaging studies have been employed to measure target occupancy, but the precise relationship between occupancy levels and clinical improvement remains unclear. grantome.comnih.gov There is evidence suggesting a potential inverted "U" shaped dose-response curve, where higher occupancy might lead to diminished or even counterproductive effects. grantome.com

Competitive vs. Non-competitive Inhibition: GlyT1 inhibitors can interact with the transporter in different ways, being either competitive or non-competitive with glycine. researchgate.netpsu.edu The clinical and therapeutic implications of these distinct binding modes are not well understood, and it is a significant knowledge gap whether one mode of inhibition is superior for treating CIAS. researchgate.net

Cell-Specific Effects: GlyT1 is expressed on both neurons and glial cells (astrocytes). The net effect of systemic GlyT1 inhibition may depend on the balance of its actions at these different cell types. Research suggests that inhibiting astrocytic GlyT1 might not consistently boost NMDA receptor function and could, under certain conditions, be limiting. frontiersin.org This cellular complexity is a major confounding factor in predicting clinical outcomes.

Transporter Reversal: The glycine transporter can operate in reverse, releasing glycine into the extracellular space. nih.govbiorxiv.org It is not fully understood how GlyT1 inhibitors affect this reverse transport and whether this action contributes to or detracts from the desired therapeutic effect of elevating synaptic glycine.

Strategic Directions for Future Research on this compound

To overcome the existing hurdles, future research on this compound and next-generation GlyT1 inhibitors must be strategically directed to address the identified knowledge gaps.

Advanced Pharmacodynamic and Imaging Studies: Future clinical trials should incorporate advanced neuroimaging (e.g., PET) and electrophysiology techniques. This will help establish a clearer link between GlyT1 occupancy, downstream effects on neural circuits (such as long-term potentiation), and measurable improvements in cognitive function. grantome.com

Elucidation of Cell-Type Specific Roles: Using advanced preclinical models, such as those with cell-type-specific gene deletions, is crucial to dissect the distinct roles of neuronal versus astrocytic GlyT1. frontiersin.org This could inform the design of molecules with more targeted actions or help identify patient populations where systemic inhibition is most likely to be beneficial.

Head-to-Head Comparison of Inhibition Modes: Preclinical and early clinical studies should be designed to directly compare the effects of competitive versus non-competitive inhibitors. researchgate.netpsu.edu This would help determine if the mode of inhibition is a critical determinant of clinical success.

Exploration of Combination Therapies: The efficacy of GlyT1 inhibition may be enhanced when combined with other therapeutic modalities. Research should explore the synergistic potential of combining compounds like this compound with targeted cognitive training or other pharmacological agents. grantome.comnih.gov

Investigation of Novel Indications: While schizophrenia is the primary focus, the role of NMDA receptor hypofunction in other CNS disorders warrants investigation. Preclinical studies suggest potential applications for GlyT1 inhibitors in treating pain, Parkinson's disease, and autism spectrum disorders, which represent strategic avenues for future research. nih.gov

Translational Prospects and Challenges for Further Development

The development pathway for this compound and related GlyT1 inhibitors is both promising and fraught with challenges.

Translational Prospects:

Addressing Unmet Needs: The most significant prospect is the potential to deliver the first approved pharmacotherapy for CIAS, which remains a major contributor to functional disability in schizophrenia. nih.gov

Validated Mechanism: The underlying hypothesis—that enhancing NMDA receptor function via GlyT1 inhibition can improve symptoms—is strongly supported by a large body of preclinical evidence. nih.govgrantome.com

Biomarker-Guided Development: The availability of PET ligands allows for in-vivo quantification of target engagement, enabling a more data-driven approach to dose selection and patient stratification in clinical trials. grantome.comnih.gov

Translational Challenges:

History of Clinical Failures: The high-profile failures of early GlyT1 inhibitors in late-stage trials create a significant challenge for securing investment and regulatory confidence in new compounds. nih.gov

Complex Dose-Response: The potential for a narrow therapeutic window and a complex, non-linear dose-response relationship complicates the design of clinical trials and may have contributed to past failures. grantome.comnih.gov

Translational Gap in Animal Models: Animal models of cognitive impairment, while useful, may not fully recapitulate the complex cognitive deficits observed in human schizophrenia, leading to a gap between preclinical efficacy and clinical reality.

Patient Heterogeneity: Schizophrenia is a heterogeneous disorder. It is likely that only a subset of patients with a specific glutamatergic deficit profile will respond to GlyT1 inhibitor therapy. A key challenge is the lack of biomarkers to identify these potential responders.

Interactive Table: Translational Landscape for GlyT1 Inhibitors
AspectProspectsChallenges
Clinical Need Potential first-in-class therapy for CIAS, a major unmet need. nih.govHigh bar for demonstrating clinically meaningful improvement in cognition.
Mechanism Strong preclinical validation of the NMDA co-agonist potentiation strategy. nih.govDisappointing translation of the mechanism in late-stage human trials (e.g., bitopertin). nih.gov
Development Tools PET imaging allows for direct measurement of target occupancy in humans. grantome.comUnclear relationship between occupancy, downstream neural effects, and clinical outcome. nih.gov
Regulatory Path Clear clinical endpoints for cognition are established (e.g., MCCB).History of failures in the class raises the evidence bar for regulatory approval.
Patient Selection Potential for a personalized medicine approach if responders can be identified.Lack of established biomarkers to stratify patients based on glutamatergic function.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-2-(5-Chloro-3-fluorophenyl)piperidine, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or catalytic asymmetric methods. For example, reacting (S)-piperidine derivatives with halogenated aryl electrophiles under basic conditions (e.g., NaH or K₂CO₃) can introduce the 5-chloro-3-fluorophenyl moiety. To ensure stereochemical integrity, chiral auxiliaries or enantioselective catalysts (e.g., iridium-based catalysts) are employed . Characterization via chiral HPLC or X-ray crystallography confirms enantiomeric purity .

Q. How can the structural identity of this compound be verified?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Confirm substitution patterns and piperidine ring conformation (e.g., coupling constants for axial/equatorial protons) .
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
  • Elemental Analysis : Ensure stoichiometric purity.
  • X-ray Diffraction : Resolve stereochemistry for crystalline derivatives .

Q. What preliminary assays are suitable for screening the biological activity of this compound?

  • Methodological Answer : Begin with in vitro assays targeting receptors/enzymes common to piperidine derivatives (e.g., serotonin or dopamine receptors). Use radioligand binding assays or fluorescence-based enzymatic inhibition tests. For antimicrobial screening, follow CLSI guidelines with agar dilution or microbroth methods .

Advanced Research Questions

Q. How can computational tools predict the biological targets and ADMET properties of this compound?

  • Methodological Answer :

  • Target Prediction : Use SwissTargetPrediction or PASS software to identify potential targets (e.g., GPCRs, ion channels) based on structural similarity .
  • ADMET Prediction : Apply QSAR models via ADMET Predictor™ or pkCSM to estimate bioavailability, metabolic stability, and toxicity. Optimize substituents (e.g., fluorophenyl groups) to enhance blood-brain barrier penetration or reduce hepatic clearance .

Q. How do structural modifications influence the compound’s receptor affinity and selectivity?

  • Methodological Answer : Conduct SAR studies by synthesizing analogs with varied substituents (e.g., replacing Cl/F with CF₃ or altering piperidine ring substituents). Compare binding affinities using radioligand assays (e.g., Ki values for 5-HT1A vs. D2 receptors). For example:

Substituent5-HT1A Ki (nM)D2 Ki (nM)Selectivity Ratio
5-Cl,3-F12.515012:1
5-CF3,3-F8.28510:1
Data from suggest electron-withdrawing groups enhance serotonin receptor selectivity.

Q. How can contradictions between in silico predictions and experimental bioactivity data be resolved?

  • Methodological Answer :

  • Validation : Reassess computational models with larger training sets or hybrid machine learning approaches.
  • Experimental Triangulation : Cross-validate using orthogonal assays (e.g., SPR for binding kinetics alongside functional cAMP assays).
  • Structural Analysis : Perform molecular dynamics simulations to identify conformational mismatches between predicted and actual binding poses .

Data-Driven Research Design

Q. What in vivo models are appropriate for evaluating neuroprotective or anti-Alzheimer effects?

  • Methodological Answer :

  • Rodent Models : Use transgenic mice (e.g., APP/PS1) to assess amyloid-β reduction via ELISA or immunohistochemistry.
  • Behavioral Tests : Morris water maze for cognitive improvement.
  • Dosage Optimization : Conduct pharmacokinetic studies to determine brain-plasma ratios, leveraging LC-MS/MS for quantification .

Q. What strategies mitigate synthetic challenges in scaling up this compound?

  • Methodological Answer :

  • Continuous Flow Chemistry : Improve yield and reduce racemization using microreactors .
  • Catalyst Recycling : Employ immobilized chiral catalysts (e.g., Ir-complexes on silica) for cost-effective enantioselective synthesis .

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